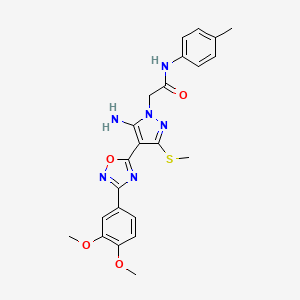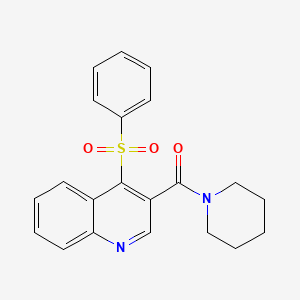
4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic compound. Attached to this core are a phenylsulfonyl group and a piperidin-1-ylcarbonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the quinoline core, and the attachment of the phenylsulfonyl and piperidin-1-ylcarbonyl groups. These types of reactions often involve catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenylsulfonyl and piperidin-1-ylcarbonyl groups attached at the 4 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the phenylsulfonyl group might undergo reactions typical of sulfonyl groups, while the piperidin-1-ylcarbonyl group might participate in reactions typical of carbonyl groups and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The research in the field of quinoline derivatives has shown significant advancements. Desai et al. (2017) reported the synthesis of novel quinoline-3-carbaldehyde derivatives, characterized by various spectroscopic techniques. The crystal structures of these compounds exhibit interactions leading to supramolecular architectures, which are essential for understanding their potential applications in various scientific fields, including material science and pharmaceuticals (Desai et al., 2017).
Anticancer Potential
Solomon et al. (2019) explored 4-aminoquinoline derivatives for their anticancer activities. Among these compounds, a specific derivative showed promising results against a range of cancers, highlighting the potential of quinoline derivatives in developing new anticancer agents (Solomon et al., 2019).
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been a subject of study, as demonstrated by Desai et al. (2017). In silico molecular docking studies suggest that these compounds could bind effectively to target proteins, indicating their potential in developing new antimicrobial agents (Desai et al., 2017).
Stability Studies
Gendugov et al. (2021) investigated the stability of a quinazoline derivative under stress conditions. The study revealed that the compound is stable under various conditions except in alkaline hydrolysis, providing insights into the stability and shelf-life of pharmaceutical substances based on quinoline derivatives (Gendugov et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(23-13-7-2-8-14-23)18-15-22-19-12-6-5-11-17(19)20(18)27(25,26)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIQWDEIHRYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
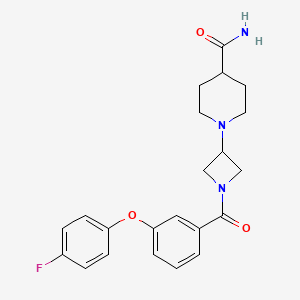



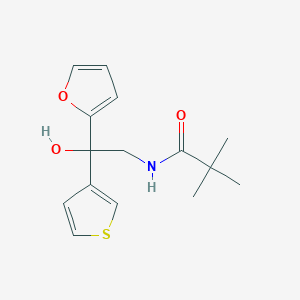
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)

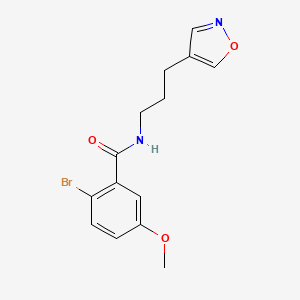

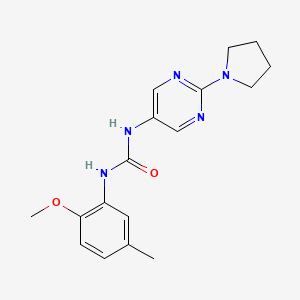
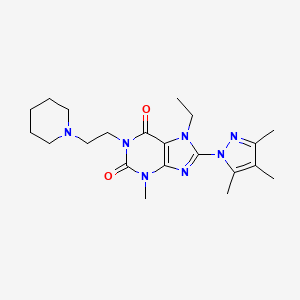

![1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2438435.png)
